![molecular formula C8H5BrFN B1336772 4-Bromo-2-fluorobenzyl cyanide CAS No. 114897-91-5](/img/structure/B1336772.png)
4-Bromo-2-fluorobenzyl cyanide
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorobenzyl compounds involves various chemical reactions. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized through a Wittig-Horner reaction, starting from 1-bromo-4-bromomethyl-benzene . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluorobenzyl cyanide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . The structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was also determined by X-ray diffraction methods . These studies provide a basis for predicting the molecular structure of 4-Bromo-2-fluorobenzyl cyanide, which would likely involve similar intermolecular interactions and crystal packing.
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobenzyl compounds can be inferred from the reactions they undergo. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, cyanidation, and esterification . This suggests that 4-Bromo-2-fluorobenzyl cyanide could also participate in various organic transformations, potentially serving as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of 4-Bromo-2-fluorobenzyl cyanide. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . This indicates that 4-Bromo-2-fluorobenzyl cyanide may also exhibit interesting photophysical properties. Additionally, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges associated with the synthesis of bromo-fluorobenzyl compounds, such as the handling of toxic and volatile reagents .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : 4-Bromo-2-fluorobenzyl cyanide was utilized as a starting material in the synthesis of methyl 4-bromo-2-methoxybenzoate. The process involved bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, leading to a product with a purity of 99.8% (Chen Bing-he, 2008).
Synthesis of 2-Fluoro-4-bromobiphenyl : A practical and large-scale synthetic method for producing 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed. This process involves the reaction of methyl nitrite and 2-fluoro-4-bromoaniline (Yanan Qiu et al., 2009).
Synthesis of Molecular Solids : 4-Bromo-2-fluorobenzyl cyanide was used in synthesizing novel ion-pair complexes with nickel(III), which displayed interesting stacking patterns and magnetic properties (Chun-Lin Ni et al., 2005).
Environmental and Biological Applications
Cyanide Detection : A new chemosensor for the fluorescence detection of cyanide ions was developed. The sensor showed high selectivity and sensitivity towards CN−, with a detection limit significantly below the WHO's permitted amount in drinking water. This indicates the potential of 4-Bromo-2-fluorobenzyl cyanide derivatives in environmental monitoring (Dhanapal Jothi et al., 2022).
Antimycobacterial Evaluation : Phthalazin‐4‐ylacetamides derived from 4-bromo-2-fluorobenzyl cyanide were synthesized and evaluated against mycobacterial species. These compounds showed significant activity against multiple mycobacterial species and Mycobacterium tuberculosis isocitrate lyase enzyme, indicating their potential in antimycobacterial treatments (D. Sriram et al., 2010).
Photophysical Parameters Study : A new fluorophore synthesized by the condensation of 4-(dimethylamino) benzaldehyde and 4-fluorobenzyl cyanide showed a red-shift in emission spectrum with solvent polarity, indicating its potential use in organic photoemitting diodes (M. Pannipara et al., 2015).
Mechanism of Action
In the context of lithium-ion batteries, 4-fluorobenzyl cyanide (FBCN), featuring steric hindrance and weak Lewis basic center, is designed to construct a bulky coordination with Li+, weakening ion-dipole interaction (Li±solvent) but promoting Coulombic attraction (Li±anions) at normal Li salt’s concentration .
Safety and Hazards
4-Bromo-2-fluorobenzyl cyanide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
4-Fluorobenzyl cyanide, a compound similar to 4-Bromo-2-fluorobenzyl cyanide, has been used to expedite interfacial kinetics in lithium-ion batteries by tuning Li+ coordination chemistry based on solvent molecular engineering . This provides fresh insights into solvent steric control and coordination chemistry engineering, potentially enhancing electrochemical kinetics in lithium-ion batteries .
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASQEZPJFNZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428296 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzyl cyanide | |
CAS RN |
114897-91-5 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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